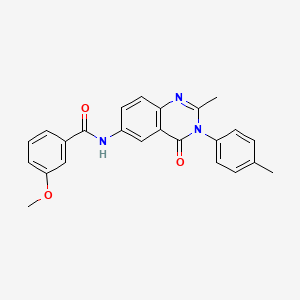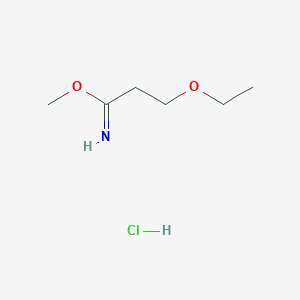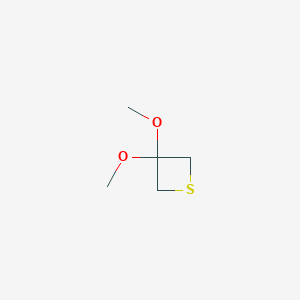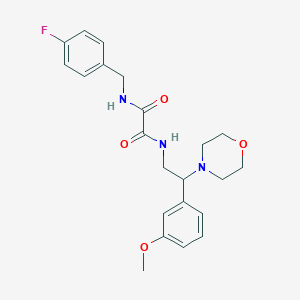![molecular formula C16H28N4O2 B2941725 N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide CAS No. 1311782-66-7](/img/structure/B2941725.png)
N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It was first synthesized in 2007 by a team of researchers at the University of Kentucky, led by Dr. Stephen Husbands. Since then, CPP-115 has been the subject of extensive research due to its potential as a treatment for a variety of neurological and psychiatric conditions.
作用機序
N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming and anti-convulsant effect.
Biochemical and Physiological Effects:
Studies have shown that this compound is able to increase the levels of GABA in the brain, which can have a number of physiological and biochemical effects. These effects include a reduction in the frequency and severity of seizures, a decrease in anxiety and stress levels, and a reduction in drug-seeking behavior in addiction.
実験室実験の利点と制限
One of the main advantages of N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide as a research tool is its high potency and selectivity for GABA transaminase. This allows researchers to more precisely study the effects of GABA on various neurological and psychiatric conditions. However, one limitation of this compound is that it is not currently approved for human use, which limits its potential as a clinical treatment.
将来の方向性
There are a number of potential future directions for research on N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide. One area of interest is the potential use of this compound as a treatment for addiction, particularly for cocaine and methamphetamine addiction. Other potential areas of research include the use of this compound as a treatment for anxiety disorders and the development of more potent and selective GABA transaminase inhibitors. Additionally, further research is needed to better understand the long-term effects of this compound on brain function and behavior.
合成法
The synthesis of N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide involves a multi-step process, beginning with the reaction of 1-cyanocyclopentene with ethylamine to form N-ethyl-1-cyanocyclopentylamine. This compound is then reacted with 1-(2-chloroethyl)piperazine to form N-ethyl-2-[4-(2-chloroethyl)piperazin-1-yl]cyclopentanecarbonitrile. The final step involves the reaction of this compound with ethyl acetate and sodium hydroxide to form this compound.
科学的研究の応用
N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide has been the subject of extensive research due to its potential as a treatment for a variety of neurological and psychiatric conditions. Some of the conditions for which this compound has shown promise include epilepsy, addiction, and anxiety disorders.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-2-22-12-11-19-7-9-20(10-8-19)13-15(21)18-16(14-17)5-3-4-6-16/h2-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTUXCDHXQBQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCN(CC1)CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2941643.png)



![5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2941647.png)
![2-[(4-Phenyldiazenylphenyl)carbamoyl]benzoic acid](/img/structure/B2941649.png)




![N-cyclohexyl-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2941659.png)


![[(5-bromofuran-2-yl)methyl][2-(1H-imidazol-1-yl)ethyl]amine](/img/structure/B2941664.png)